

CAS number for (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

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Compound of Interest

Compound Name: (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Cat. No.: B3148094

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An In-Depth Technical Guide to (R)-2-(4-Chlorophenyl)-3-methylbutanoic Acid

Abstract: This technical guide provides a comprehensive overview of **(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid**, a significant chiral building block in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical identity, physicochemical properties, stereospecific synthesis methodologies, and applications, with a particular focus on its relevance to drug development and chemical research. Furthermore, it outlines a robust analytical framework for quality control and purity assessment. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical, field-proven insights.

Compound Identification and Physicochemical Properties

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid is a chiral carboxylic acid. Its stereospecific nature makes it a valuable intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and complex molecules. The specific spatial arrangement of the substituents around the chiral center is crucial for its biological activity and interaction with target molecules.

The definitive identifier for this specific enantiomer is its Chemical Abstracts Service (CAS) Registry Number: 63640-09-5.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key Physicochemical Data

The properties of this compound are essential for its handling, reaction setup, and analytical characterization. The data presented below has been consolidated from various chemical suppliers and databases.

Property	Value	Source
CAS Number	63640-09-5	[2][3]
Molecular Formula	C ₁₁ H ₁₃ ClO ₂	
Molecular Weight	212.67 g/mol	[4]
Appearance	White to off-white powder or crystal	[5]
Melting Point	87-91 °C (for the racemic mixture)	[4][5]
Boiling Point	318.7 ± 17.0 °C (Predicted)	[5]
Density	1.184 ± 0.06 g/cm ³ (Predicted)	[5]
Purity	Typically ≥95%	
Solubility	Slightly soluble in Chloroform and DMSO	[5]

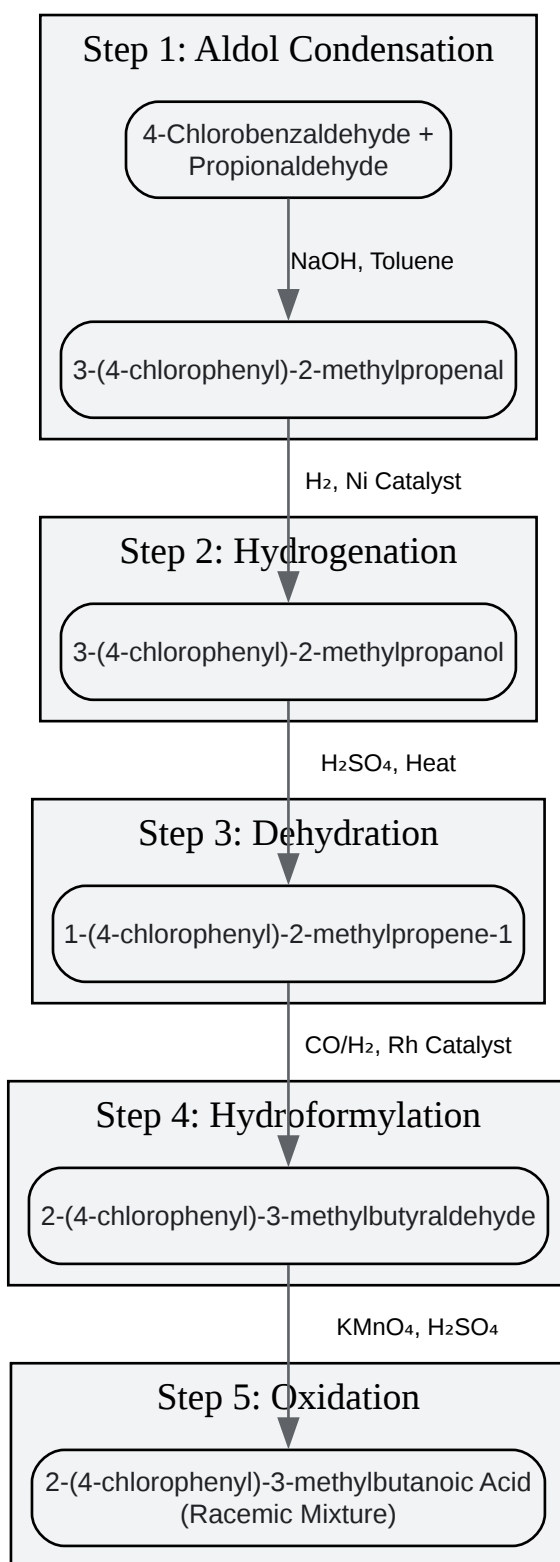
Synthesis and Manufacturing Insights

The synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid is a multi-step process that requires careful control to achieve high purity and yield, especially for the desired (R)-enantiomer. The racemic mixture is often used as an intermediate for certain agrochemicals, while the enantiomerically pure form is critical for pharmaceutical applications where stereochemistry dictates efficacy and safety.

A patented industrial process provides a scalable method for producing the racemic compound, which can then be resolved into its constituent enantiomers or synthesized stereoselectively.[6]

Industrial Synthesis Pathway (Racemic)

The following workflow illustrates a common manufacturing process starting from readily available industrial chemicals, 4-chlorobenzaldehyde and propionaldehyde.^[6] The rationale behind this pathway is its use of cost-effective starting materials and reaction steps that are amenable to large-scale production.^[6]



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Caption: Industrial synthesis workflow for racemic 2-(4-chlorophenyl)-3-methylbutanoic acid.

Detailed Synthesis Protocol (Step 5: Oxidation)

This protocol details the final oxidation step, a critical transformation from the aldehyde to the target carboxylic acid. The choice of potassium permanganate (KMnO_4) is based on its efficacy as a strong oxidizing agent for aldehydes under acidic conditions.

Materials:

- 2-(4-chlorophenyl)-3-methylbutanal (96-98% purity)
- Potassium permanganate (KMnO_4)
- Sulfuric acid (19-20% w/w solution)
- Sodium bisulfite (for quenching)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)
- 1L three-necked flask with mechanical stirrer, reflux condenser, dropping funnel, and thermometer

Procedure:

- **Reaction Setup:** Charge the 1L three-necked flask with 100 g (approx. 0.49 mol) of 2-(4-chlorophenyl)-3-methylbutanal and 558 g of 19.4% sulfuric acid.[6]
- **Oxidant Addition:** Begin stirring the mixture and maintain the internal temperature between 20-25 °C using a water bath. Add 79.05 g (0.5 mol) of KMnO_4 portion-wise over 2 hours, carefully monitoring the temperature to prevent exothermic runaway.[6]
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for an additional hour. Progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- **Workup - Quenching:** Cool the reaction mixture in an ice bath. Cautiously add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the

solution becomes colorless. This step neutralizes any excess permanganate.

- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 150 mL portions of diethyl ether.
- **Purification:** Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Isolation:** The resulting crude product can be further purified by recrystallization or distillation to yield the final 2-(4-chlorophenyl)-3-methylbutanoic acid.

Applications in Research and Drug Development

This molecule serves as a key intermediate in several industrial sectors. Its utility stems from the combination of the chlorophenyl group and the chiral carboxylic acid moiety.

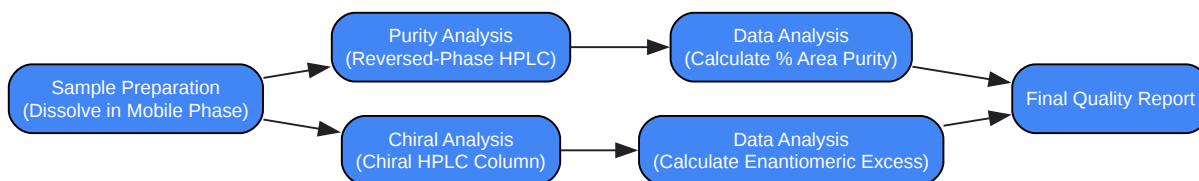
- **Agrochemicals:** It is a known chemical transformation product and intermediate in the synthesis of pyrethroid insecticides like Fenvalerate.[6][7] The specific stereochemistry can influence the insecticidal activity and environmental fate of the final product.
- **Pharmaceuticals:** As a "versatile small molecule scaffold," this compound is used in the construction of more complex drug candidates.[1] Chiral acids are fundamental in developing single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts. Its structure is relevant in the design of anti-inflammatory agents and molecules targeting various enzymatic pathways.
- **Materials Science:** The rigid chlorophenyl group and the functional carboxylic acid handle allow for its incorporation into polymers and other advanced materials.

Analytical Methodologies and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric excess (e.e.) of **(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid** is paramount, especially for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Analytical Workflow

A robust quality control process involves initial purity assessment followed by specific chiral analysis to confirm the enantiomeric ratio.



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